4-Bromo-1-butanol
Overview
Description
4-Bromo-1-butanol is an organic compound with the chemical formula C4H9BrO. It is characterized by the presence of both bromine and hydroxyl functional groups. This compound is a colorless to yellow liquid and is commonly used as a reagent in organic synthesis. It is known for its applications in various chemical processes, including the preparation of pharmaceutical intermediates and agrochemicals .
Mechanism of Action
Mode of Action
It is known that alcohols can react with a hydrogen halide, producing an alkyl halide and water . This suggests that 4-Bromo-1-butanol may interact with its targets through a similar mechanism, potentially involving the formation of a carbocation in an SN1 reaction .
Biochemical Pathways
It has been used to prepare 2-(4-bromo-butoxy)-tetrahydro-pyran by reacting with 3,4-dihydro-2h-pyran . This suggests that it may interact with pathways involving these or similar compounds.
Pharmacokinetics
Its metabolism and excretion would likely involve enzymatic processes, potentially including oxidation and conjugation .
Result of Action
Given its potential to form alkyl halides, it may have alkylating activity, which could lead to modifications of proteins or nucleic acids .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For example, its reactivity may be affected by the pH of the environment, and its stability could be influenced by temperature and light .
Biochemical Analysis
Biochemical Properties
4-Bromo-1-butanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with alcohol dehydrogenase, an enzyme that catalyzes the oxidation of alcohols. This compound can act as a substrate for this enzyme, leading to the formation of 4-bromobutanal. Additionally, it can interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. These interactions highlight the compound’s role in biochemical pathways and its potential impact on metabolic processes .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to changes in the expression of genes involved in detoxification and stress response pathways. Additionally, it can affect cellular metabolism by modulating the activity of enzymes involved in glycolysis and the citric acid cycle. These effects underscore the compound’s potential impact on cellular homeostasis and function .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes, leading to either inhibition or activation of their activity. For example, this compound can inhibit the activity of certain dehydrogenases, thereby affecting the oxidation of alcohols. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions provide insights into how this compound exerts its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular proliferation and differentiation, highlighting the importance of considering temporal factors in experimental designs .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological functions. At higher doses, it can exhibit toxic effects, including hepatotoxicity and neurotoxicity. Studies have identified threshold doses at which adverse effects become apparent, emphasizing the need for careful dosage considerations in experimental and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by alcohol dehydrogenase to form 4-bromobutanal, which can further undergo oxidation to produce 4-bromobutyric acid. Additionally, it can interact with cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways highlight the compound’s role in biochemical processes and its potential impact on metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, affecting its localization and distribution. Understanding these transport and distribution mechanisms is crucial for elucidating the compound’s pharmacokinetics and dynamics .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in metabolic processes. These localization patterns provide insights into the compound’s functional roles within cells .
Preparation Methods
4-Bromo-1-butanol can be synthesized through several methods. One common laboratory method involves the reaction of butane-1,4-diol with hydrobromic acid (HBr) under azeotropic distillation conditions, yielding this compound with a yield of about 65% . Another method involves the ring-opening reaction of tetrahydrofuran with bromine in the presence of a palladium catalyst and hydrogen gas . This method is efficient and suitable for industrial production due to its high yield and simplicity.
Chemical Reactions Analysis
4-Bromo-1-butanol undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids under suitable conditions.
Reduction Reactions: The compound can be reduced to form butanol derivatives.
Common reagents used in these reactions include sodium hydroxide, potassium permanganate, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-1-butanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to introduce bromine and hydroxyl groups into molecules.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: It is used in the synthesis of pharmaceutical intermediates, which are crucial for drug development.
Industry: This compound is used in the production of surfactants and specialty chemicals.
Comparison with Similar Compounds
4-Bromo-1-butanol can be compared with other similar compounds such as:
1-Bromo-4-methoxybutane: Similar in structure but with a methoxy group instead of a hydroxyl group.
3-Bromo-1-propanol: Shorter carbon chain and different positioning of the bromine and hydroxyl groups.
1-Bromobutane: Lacks the hydroxyl group, making it less versatile in certain reactions.
The uniqueness of this compound lies in its dual functional groups, which provide a versatile platform for various chemical transformations.
Properties
IUPAC Name |
4-bromobutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO/c5-3-1-2-4-6/h6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJLYRDVTMMSIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186699 | |
Record name | 4-Bromobutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80186699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33036-62-3 | |
Record name | 4-Bromo-1-butanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33036-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromobutanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033036623 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromobutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80186699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromobutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.672 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-BROMOBUTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR4UC6K34H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the synthetic applications of 4-Bromo-1-butanol?
A: this compound serves as a versatile building block in organic synthesis. For instance, it plays a key role in the synthesis of Aripiprazole, an atypical antipsychotic medication. The synthesis involves etherification of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with this compound, leading to the formation of 7-(4-hydroxybutanoxy)-3,4-dihydro-2(1H)-quinolinone, which undergoes further modifications to yield Aripiprazole [].
Q2: Are there efficient methods for synthesizing this compound?
A: Yes, research highlights an effective one-pot synthesis method for this compound []. This method involves reacting 1,4-butanediol with hydrogen bromide and acetic acid in the presence of a water-carrying agent like toluene. The reaction conditions, such as the type of water-carrying agent and the addition of acetic anhydride, significantly influence the yield of this compound. This optimized synthesis route offers a practical approach for obtaining this valuable compound.
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